4-(Piperidin-3-yl)pyridazine
Description
Evolution of Pyridazine-Containing Compounds in Drug Discovery
The journey of pyridazine (B1198779) in pharmacology began with early discoveries like the antihypertensive agent Hydralazine, approved by the FDA in 1953. nih.gov Another notable early example is Minaprine, an atypical antidepressant approved in France in 1972, though it was later withdrawn. nih.gov These initial findings highlighted the potential of the pyridazine core to interact with biological targets. In recent years, interest in pyridazine-containing compounds has surged, leading to the approval of modern therapeutics such as the GnRH receptor antagonist Relugolix and the allosteric TYK2 inhibitor Deucravacitinib. nih.gov Fused pyridazine systems are also present in multi-targeted kinase inhibitors like Ponatinib and the RNA splicing modifier Risdiplam. nih.gov This evolution demonstrates the enduring and expanding role of the pyridazine scaffold in addressing a wide range of diseases.
Therapeutic Spectrum Associated with Pyridazine Derivatives
Pyridazine and its derivatives exhibit a vast and diverse range of pharmacological activities. sarpublication.comijcrt.org The structural versatility of the pyridazine ring allows for modifications that can target a wide array of biological pathways, leading to a broad therapeutic spectrum. researchgate.netscholarsresearchlibrary.com Research has extensively documented their potential as agents with cardiovascular, anti-inflammatory, analgesic, anticancer, antimicrobial, anticonvulsant, and antidepressant properties. researchgate.netnih.gov The pyridazinone core, a derivative of pyridazine, is particularly noteworthy for its presence in several cardiotonic agents. scholarsresearchlibrary.com The ability to easily functionalize the pyridazine ring makes it a valuable building block for designing new drugs aimed at various therapeutic targets. thieme-connect.comresearchgate.net
Table 1: Examples of Marketed Drugs Containing a Pyridazine Scaffold
| Drug Name | Therapeutic Class | Key Structural Feature |
|---|---|---|
| Hydralazine | Antihypertensive | Phthalazine (a fused pyridazine) nih.gov |
| Relugolix | GnRH Receptor Antagonist | 3-Aminopyridazine nih.gov |
| Deucravacitinib | TYK2 Inhibitor | 3-Aminopyridazine nih.gov |
| Ponatinib | Kinase Inhibitor | Imidazo[1,2-b]pyridazine nih.gov |
| Risdiplam | SMN2 Splicing Modifier | Imidazo[1,2-b]pyridazine nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-piperidin-3-ylpyridazine |
InChI |
InChI=1S/C9H13N3/c1-2-8(6-10-4-1)9-3-5-11-12-7-9/h3,5,7-8,10H,1-2,4,6H2 |
InChI Key |
OAOSQFYZCDMFBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CN=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Piperidin 3 Yl Pyridazine
Synthetic Pathways to the Pyridazine (B1198779) Core of 4-(Piperidin-3-yl)pyridazine
The formation of the pyridazine ring is central to the synthesis of this compound. The two principal strategies for constructing this diazine ring are cycloaddition reactions and condensation reactions. These methods involve the formation of the six-membered ring from acyclic or different heterocyclic precursors. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final pyridazine ring.
Cycloaddition Approaches for Pyridazine Ring Construction
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds in a controlled manner. For pyridazine synthesis, [4+2] and [3+n] cycloadditions are particularly relevant, allowing for the assembly of the six-membered heterocyclic ring with high regioselectivity.
The Diels-Alder reaction, a [4+2] cycloaddition, and its variants are well-established methods for forming six-membered rings. quora.com For the synthesis of electron-deficient heterocycles like pyridazine, the inverse-electron-demand Diels-Alder (IEDDA) reaction is particularly effective. quora.comrsc.org This reaction typically involves an electron-poor diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile (an alkene or alkyne). rsc.orgorganic-chemistry.org Following the cycloaddition, a retro-Diels-Alder reaction often occurs with the extrusion of a small molecule, like dinitrogen, to yield the aromatic pyridazine ring. rsc.org
To produce this compound using this method, the dienophile would need to incorporate the piperidin-3-yl group. A hypothetical precursor could be an N-protected 3-vinylpiperidine, which would react with a suitable tetrazine to form the desired 4-substituted pyridazine skeleton after the cycloaddition and nitrogen extrusion cascade. The regioselectivity of the addition is a key consideration in such syntheses. rsc.org
| Reaction Type | Diene | Dienophile | Product | Key Features |
| Intramolecular IEDDA | 3-(Alkynyloxy)-4-pyridazinecarbonitrile | Acetylenic side-chain | Fused benzonitriles | Demonstrates the use of a pyridazine itself as the diene in an intramolecular reaction to build fused systems. mdpi.com |
| Intermolecular IEDDA | 3,6-Disubstituted 1,2,4,5-tetrazine | Alkynyl sulfides | Trisubstituted pyridazines | Provides a regioselective route to highly functionalized pyridazines. rsc.org |
| Aza-Diels-Alder | 1,2,3-Triazine derivatives | 1-Propynylamines | 6-Aryl-pyridazin-3-amines | A metal-free, neutral condition method offering high regioselectivity. organic-chemistry.orgresearchgate.net |
1,3-Dipolar cycloadditions represent a versatile class of reactions for synthesizing five-membered heterocycles, but variations such as [3+3] cycloadditions can be used to form six-membered rings like pyridazine. nih.govacs.org These reactions involve the addition of a three-atom component (a 1,3-dipole) to a three-atom dipolarophile. nih.gov For instance, nitrile imines, generated in situ from hydrazonoyl halides, can react with various dipolarophiles. nih.govd-nb.info
Another approach involves the reaction of pyridazinium ylides, which act as 1,3-dipoles, with dipolarophiles like ethyl propiolate to generate fused pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov The synthesis of a pyridazine ring itself can be achieved through [3+3] annulation, for example, by reacting an α-diazoester anion with chalcone (B49325) epoxides. nih.gov In the context of synthesizing this compound, one of the reacting partners would need to contain the piperidine (B6355638) scaffold to be incorporated into the final structure.
| Reaction Type | 1,3-Dipole Source | Dipolarophile/Second Component | Product Type | Key Features |
| [3+2] Cycloaddition | Nitrile imines (from hydrazonoyl chlorides) | Enaminone-pyrrolo derivative | Pyrazole derivatives (precursors to pyridazines) | A two-step process involving cycloaddition followed by cyclocondensation with hydrazine (B178648). nih.gov |
| [3+3] Annulation | α-Diazo-β-ketoester | Chalcone epoxides | Highly functionalized pyridazine esters | Offers a regioselective synthesis under mild conditions. nih.gov |
| [3+2] Cycloaddition | Pyridazinium ylides | Ethyl propiolate | Pyrrolo[1,2-b]pyridazines | Used for creating fused heterocyclic systems based on a pyridazine core. nih.gov |
| 1,3-Dipolar Cycloaddition | Nitrile imines | 6-Styryl-4,5-dihydro-2H-pyridazin-3-one | Triazolo[4,3-b]pyridazinones | Demonstrates functionalization of a pre-existing pyridazine ring system. researchgate.net |
Condensation Reactions for Pyridazine Formation
The most classical and widely utilized approach for constructing the pyridazine ring is the condensation reaction between a dicarbonyl compound and a hydrazine derivative. evitachem.com This method is robust and allows for significant variation in the substituents on the resulting pyridazine ring based on the choice of the precursors.
The reaction of a 1,4-dicarbonyl compound with hydrazine is a direct and efficient pathway to pyridazines. mdpi.com The process involves the formation of a dihydrazone intermediate which subsequently undergoes cyclization and dehydration (or oxidation if a dihydropyridazine (B8628806) is formed) to yield the aromatic pyridazine ring. nih.gov
The primary challenge in applying this method to the synthesis of this compound lies in the preparation of the requisite precursor: a 1,4-dicarbonyl compound that is substituted with a piperidin-3-yl group (likely with N-protection) at the appropriate carbon atom. Once such a precursor is obtained, its cyclocondensation with hydrazine hydrate (B1144303) would furnish the desired heterocyclic core. nih.govresearchgate.net
This subsection expands on the central role of hydrazine in forming the pyridazine ring through cyclization with various precursors. researchgate.net Besides 1,4-diketones, other substrates like γ-keto acids, γ-keto esters, and unsaturated γ-dicarbonyl compounds can also serve as effective precursors for pyridazinones (oxo-pyridazines) or fully aromatic pyridazines upon reaction with hydrazine. chem-soc.siwiley.com
The reaction is typically carried out by refluxing the dicarbonyl precursor with hydrazine hydrate in a protic solvent such as ethanol (B145695) or acetic acid. chem-soc.siresearchgate.net The use of hydrazine hydrate (H₂N-NH₂) is crucial for obtaining the parent pyridazine ring with an N-H bond, as is present in the target compound. Substituted hydrazines, such as phenylhydrazine, would result in N-substituted pyridazines. wiley.com This straightforward cyclization remains one of the most common and practical methods for pyridazine ring synthesis. evitachem.com
Cross-Coupling Strategies for Pyridazine Functionalization
The functionalization of the pyridazine ring is a critical step in the synthesis of complex derivatives. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the pyridazine core with high efficiency and selectivity.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron species and an organic halide or triflate, is a versatile method for the arylation and vinylation of pyridazine rings. nih.govmdpi.com This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids and their esters. nih.govrsc.org
In a typical protocol, a halogenated pyridazine, such as a chloro- or bromopyridazine, is coupled with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. mdpi.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. For instance, the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aryl-boronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst in a mixture of DME, ethanol, and an aqueous solution of sodium carbonate. mdpi.com While this example does not feature a piperidinyl substituent, the conditions are illustrative of a general approach that could be adapted for a 4-halo-pyridazinyl piperidine derivative.
Table 1: Example of Suzuki-Miyaura Coupling Conditions for a Pyridazine Derivative
| Entry | Halogenated Pyridazine | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 28 |
| 2 | 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 25 |
| 3 | 3-Bromo-6-(thiophen-2-yl)pyridazine | Thiophen-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 14 |
| Data sourced from a study on the synthesis of π-conjugated thienylpyridazine derivatives. mdpi.com |
The reactivity of the organoboron reagent is a key factor, with boronic acids, boronate esters (like pinacol (B44631) esters), and organotrifluoroborates all being viable coupling partners. rsc.org The selection of the boron reagent can influence reaction efficiency and product yields. rsc.org
Heck and Sonogashira Reactions
The Heck reaction, which couples an unsaturated halide with an alkene, and the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, are also powerful methods for functionalizing the pyridazine ring. wikipedia.orgsioc-journal.cnmdpi.com
The Heck reaction allows for the introduction of alkenyl groups onto the pyridazine core. This palladium-catalyzed reaction typically involves an aryl or vinyl halide, an alkene, a palladium source (like Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. sioc-journal.cngoogle.com While specific examples on this compound are scarce, the general principles of the Heck reaction on halo-pyridazines would apply. dur.ac.uk
The Sonogashira reaction is a highly efficient method for the synthesis of aryl- and vinyl-substituted alkynes. wikipedia.orgmdpi.com This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, although copper-free conditions have also been developed. wikipedia.orgmdpi.com The reaction of a halo-pyridazine with a terminal alkyne under Sonogashira conditions can introduce an alkynyl moiety, which can serve as a versatile handle for further transformations. For example, the Sonogashira coupling of iodoaromatic compounds with various acetylenes has been demonstrated under mild, copper- and base-free conditions using a PdCl₂(PPh₃)₂ catalyst in an ionic liquid. beilstein-journals.orgbeilstein-journals.org This methodology could be extended to halo-pyridazine substrates bearing a piperidine substituent.
Table 2: Representative Sonogashira Coupling of an Iodoarene
| Entry | Iodoarene | Alkyne | Catalyst | Solvent | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 99 |
| 2 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 98 |
| 3 | 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 95 |
| Data adapted from a study on Sonogashira couplings in ionic liquids. beilstein-journals.orgbeilstein-journals.org |
Introduction and Functionalization of the Piperidin-3-yl Moiety
The formation of the crucial C-C bond between the pyridazine and piperidine rings is a key synthetic challenge. Several modern strategies can be envisioned for this transformation.
Strategies for C-C Bond Formation to the Pyridazine Ring
Direct C-H activation has emerged as a powerful and atom-economical strategy for forming C-C bonds, avoiding the need for pre-functionalized starting materials. nih.govacs.org In the context of this compound synthesis, this could involve the C-H activation of a piperidine derivative and its subsequent coupling with a pyridazine, or vice versa.
One relevant approach is the transition-metal-catalyzed, directing-group-assisted C-H arylation of saturated N-heterocycles. nih.govacs.org For instance, a ruthenium-catalyzed protocol has been developed for the mono-arylation of piperidines at the α-position using a pyridine-based directing group. nih.gov By installing a bulky substituent on the directing group, selective mono-arylation can be achieved, preventing the common side reaction of bis-arylation. nih.gov While this method targets the α-position, palladium-catalyzed C-H arylation at the C4 position of piperidines has been achieved using an aminoquinoline directing group attached at the C3 position, demonstrating the feasibility of functionalizing other positions. acs.orgacs.org
A plausible strategy for the synthesis of this compound could involve the C-H activation of an N-protected piperidine at the 3-position, followed by coupling with a 4-halopyridazine. Alternatively, a pyridazine C-H bond could be activated and coupled with a suitable piperidine derivative.
Classical nucleophilic and electrophilic addition reactions represent another fundamental approach to constructing the this compound scaffold. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or by N-alkylation. mdpi.comwur.nl
A strategy could involve the nucleophilic addition of a piperidin-3-yl organometallic reagent (e.g., an organozinc or Grignard reagent) to an activated pyridazine species. The pyridazine ring can be activated towards nucleophilic attack by forming a pyridinium (B92312) salt. mdpi.comnih.gov The addition of nucleophiles to these activated pyridinium salts can lead to the formation of dihydropyridines, which can then be oxidized to the corresponding aromatic pyridazine. nih.gov The regioselectivity of the nucleophilic addition can often be controlled by the nature of the substituents on the pyridazine ring and the reaction conditions. nih.gov
Conversely, an electrophilic attack on a suitably activated piperidine derivative by a pyridazine electrophile could also be envisioned, although this is generally less common for electron-deficient heterocycles. More viable is the reaction of a nucleophilic piperidine derivative, such as an enamine or an enolate derived from a 3-keto-piperidine, with an electrophilic pyridazine.
A recently developed rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a partially reduced pyridine (B92270) derivative provides a powerful method to access 3-substituted piperidines. acs.org This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, could be adapted to use a pyridazinylboronic acid to construct the desired 4-(piperidin-3-yl)piperidine, which could then be dehydrogenated to the target compound. acs.org
Stereoselective Synthesis of the Piperidine Ring for Chiral Control
Achieving stereochemical control at the C3 position of the piperidine ring is crucial for developing enantiomerically pure drug candidates. The spatial orientation of substituents on the piperidine ring can significantly influence binding affinity to biological targets. Methodologies for achieving this often involve the asymmetric reduction of a pyridine or pyridinium precursor or the use of chiral auxiliaries to direct bond formation. dicp.ac.cnunimi.itmdpi.com
Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral piperidines from their aromatic pyridine precursors. unimi.itnih.gov This approach typically involves the use of a chiral transition metal catalyst, often based on rhodium (Rh) or iridium (Ir), complexed with a chiral ligand. researchgate.netscholaris.ca The hydrogenation of pyridine rings can be challenging due to the aromaticity of the ring and the potential for the nitrogen atom to poison the metal catalyst. unimi.it
To overcome these challenges, pyridine activation is often necessary. This can be achieved by N-alkylation or N-benzylation to form a pyridinium salt, which is more susceptible to reduction. unimi.itliverpool.ac.uk For instance, N-benzylated 3-substituted pyridinium salts have been successfully hydrogenated with high enantioselectivity using Rh-JosiPhos catalysts in the presence of a base like triethylamine (B128534) (Et3N). researchgate.net Another strategy involves the use of iridium catalysts, such as [{Ir(cod)Cl}2], paired with chiral phosphine ligands like (S)-MeO-BiPhep and an iodine additive, which has proven effective for the asymmetric hydrogenation of pyridinium salts. liverpool.ac.uk
A significant challenge in the asymmetric hydrogenation of 3-substituted pyridines is that the substituent can shield the π-faces of the ring, leading to lower reactivity and selectivity. dicp.ac.cn However, various catalytic systems have been developed to address this, achieving high enantiomeric excesses (ee) for a range of substrates. researchgate.netliverpool.ac.uk
Table 1: Examples of Catalytic Systems for Asymmetric Hydrogenation of Pyridine Derivatives
| Catalyst/Ligand System | Substrate Type | Key Features | Reported Enantioselectivity (ee) |
| Rh-JosiPhos / Et3N | N-benzylated 3-substituted pyridinium salts | Base additive is crucial for high ee. researchgate.net | Up to 90% |
| [{Ir(cod)Cl}2] / (S)-MeO-BiPhep / I2 | 2,6-disubstituted pyridinium salts | Effective for sterically hindered substrates. liverpool.ac.uk | Up to 97% |
| Rh-TangPhos | 3-substituted pyridine derivatives | Two-step process involving partial hydrogenation first. researchgate.net | High |
| RuCl2((S)-xyl-BINAP)((S)-DAIPEN) | Ketone-substituted pyridines | Dynamic kinetic resolution of ketone. scholaris.ca | 94% |
This table presents illustrative examples and reported selectivities may vary based on specific substrate and reaction conditions.
Chiral auxiliaries offer an alternative strategy for stereoselective synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is cleaved. google.comuni-muenchen.de For the synthesis of 3-substituted piperidines, chiral auxiliaries can be attached to the piperidine nitrogen or to a precursor molecule.
One established method involves the use of chiral oxazolidinones attached at the 2-position of a pyridine ring. dicp.ac.cn This auxiliary shields one face of the pyridine ring during heterogeneous hydrogenation (e.g., with Pd(OH)2/C), leading to the formation of a single diastereomer of the resulting piperidine. The auxiliary can then be cleaved and recycled. dicp.ac.cn Other effective chiral auxiliaries include derivatives of menthol, camphor, and amino acids. google.com
The Mannich reaction, employing chiral auxiliaries like (+)-(S,S)-pseudoephedrine, provides a pathway to enantioenriched β-aminocarbonyl compounds, which are precursors to densely substituted piperidines. rsc.org Similarly, N-galactosylation of 2-pyridone has been used to desymmetrize the molecule, allowing for stereoselective nucleophilic additions to introduce substituents at the 3- and 4-positions of the resulting piperidin-2-one, which can then be further converted to the desired piperidine. znaturforsch.com
Table 2: Chiral Auxiliary Strategies for Piperidine Synthesis
| Chiral Auxiliary | Synthetic Strategy | Key Intermediate |
| Chiral Oxazolidinone | Asymmetric hydrogenation of pyridine precursor. dicp.ac.cn | 2-Oxazolidinone-substituted pyridine |
| (+)-(S,S)-Pseudoephedrine | Asymmetric Mannich reaction. rsc.org | β-Aminocarbonyl compound |
| Phenylglycinol | Conjugate addition to unsaturated oxazolopiperidone lactams. mdpi.com | Oxazolopiperidone lactam |
| Galactose | Desymmetrization of 2-pyridone followed by nucleophilic addition. znaturforsch.com | N-galactosyl-piperidin-2-one |
Advanced Derivatization and Analog Generation Strategies
Once the this compound core is synthesized, its structure can be extensively modified to explore structure-activity relationships (SAR) and optimize properties. Derivatization can occur at the nitrogen atoms of both the pyridazine and piperidine rings, as well as at various carbon positions on both rings. scirp.orgresearchgate.net
The two adjacent nitrogen atoms in the pyridazine ring are key features, contributing to the molecule's polarity, high dipole moment, and hydrogen-bonding capacity. nih.govblumberginstitute.org While the pyridazine ring is generally characterized by weak basicity, these nitrogen atoms can act as hydrogen bond acceptors in interactions with biological targets. nih.govblumberginstitute.org Direct modification of these nitrogens, for example through N-oxidation or quaternization, can modulate the electronic properties of the ring system. However, such modifications are less common in derivatization efforts compared to C-H functionalization on the ring or modifications of the attached piperidine. The introduction of substituents on the carbon atoms of the pyridazine ring is a more frequent strategy to alter its properties. acs.org
The secondary amine of the piperidine ring is a prime site for derivatization. blumberginstitute.org This nitrogen atom can be readily functionalized through various reactions, including alkylation, acylation, sulfonylation, and reductive amination, to introduce a wide array of substituents. This process, often referred to as appendage diversity, allows for systematic exploration of the chemical space around the core scaffold. cam.ac.uk For example, in the synthesis of TRPC6 inhibitors, the piperidine nitrogen of a 6-(piperidin-4-yl)pyridazin-3-amine core was acylated with various carboxylic acids to generate a library of analogs. google.com The choice of substituent can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile.
Table 3: Common Derivatization Reactions at the Piperidine Nitrogen
| Reaction Type | Reagent Class | Resulting Functional Group |
| Acylation | Acid chlorides, Carboxylic acids (with coupling agents) | Amide |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Alkylation | Alkyl halides, Epoxides | Tertiary Amine |
| Reductive Amination | Aldehydes, Ketones (with a reducing agent) | Tertiary Amine |
| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea, Thiourea |
Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore broad regions of chemical space. cam.ac.uknih.gov The this compound scaffold is well-suited for DOS strategies due to the multiple, chemically distinct reaction sites on both heterocyclic rings. acs.orgfrontiersin.org
By combining stereoselective synthesis of the piperidine core with a variety of derivatization tactics, libraries of compounds with high skeletal, stereochemical, and appendage diversity can be created. cam.ac.uk For example, different substitution patterns can be installed on the pyridazine ring via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on halogenated pyridazine precursors. These precursors can then be coupled with a pre-functionalized or chiral piperidine ring. Subsequent modifications at the piperidine nitrogen further expand the library's diversity. This multi-directional approach enables the generation of complex, three-dimensional structures from a common core, which is highly valuable for fragment-based drug discovery and the identification of novel biological probes. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of piperidine derivatives in solution. optica.org It provides detailed information about the connectivity of atoms, their chemical environments, and the dynamic conformational processes the molecule undergoes.
¹H NMR Spectroscopy for Proton Connectivity and Chemical Environment
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of unique proton environments and their connectivity within the this compound molecule. The spectrum typically reveals distinct signals for the protons on both the piperidine and pyridazine rings.
The protons on the pyridazine ring generally appear in the downfield aromatic region of the spectrum. chemicalbook.comipb.pt For the parent pyridazine, protons resonate at approximately δ 9.2 ppm and δ 7.5 ppm. chemicalbook.com In substituted pyridazine derivatives, these chemical shifts will vary depending on the electronic effects of the substituents. For instance, in a related pyridazine derivative, the pyridazine protons were observed between δ 8.2 and 8.5 ppm.
The protons on the piperidine ring exhibit more complex signal patterns due to their non-planar, chair-like conformation and the possibility of axial and equatorial orientations. optica.org The protons of the piperidine ring in derivatives typically resonate in the upfield region. For example, in N'-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, the six protons of the piperidine ring show a multiplet between δ 1.6 and 1.7 ppm, while the four protons adjacent to the nitrogen appear as a broad singlet at δ 3.2 ppm. researchgate.net The specific chemical shifts and coupling constants of the piperidine protons provide critical information about their relative stereochemistry.
A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift ranges for similar structures.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridazine H-6 | 8.5 - 9.0 | d | ~2.5 |
| Pyridazine H-4 | 8.3 - 8.7 | dd | ~5.0, 1.5 |
| Pyridazine H-5 | 7.4 - 7.8 | dd | ~5.0, 2.5 |
| Piperidine H-3 (axial/equatorial) | 2.8 - 3.2 | m | - |
| Piperidine H-2, H-6 (axial/equatorial) | 2.5 - 3.0 | m | - |
| Piperidine H-4, H-5 (axial/equatorial) | 1.5 - 2.0 | m | - |
Note: This is a hypothetical representation. Actual values may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the verification of the number of carbon atoms and their hybridization state.
The carbon atoms of the pyridazine ring are typically observed in the downfield region, characteristic of aromatic and heteroaromatic systems. chemicalbook.comjocpr.com For the parent pyridazine, carbon signals appear around δ 150 ppm and δ 126 ppm. chemicalbook.com In substituted pyridazine derivatives, such as 5-substituted pyrido[2,3-d]pyridazin-8(7H)-ones, the pyridazine carbons can resonate at values up to δ 158 ppm. jocpr.com
The sp³ hybridized carbons of the piperidine ring resonate in the upfield region of the spectrum. chemicalbook.com In piperidine itself, the carbons appear at approximately δ 47 ppm, δ 27 ppm, and δ 25 ppm. chemicalbook.com For derivatives, these shifts are influenced by the substituents. For instance, in a pyrano[2,3-c]pyridazine derivative, the piperidine carbons showed signals around δ 56 ppm and δ 25 ppm. tandfonline.com
A hypothetical ¹³C NMR data table for this compound is provided below.
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Pyridazine C-3 | 155 - 160 |
| Pyridazine C-6 | 150 - 155 |
| Pyridazine C-4 | 135 - 140 |
| Pyridazine C-5 | 120 - 125 |
| Piperidine C-3 | 40 - 45 |
| Piperidine C-2, C-6 | 45 - 50 |
Note: This is a hypothetical representation. Actual values may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structures
For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and elucidating the complete molecular structure. ipb.ptuchile.cl
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the piperidine and pyridazine rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This is particularly useful for connecting the piperidine and pyridazine fragments and for assigning quaternary carbons that have no attached protons. uchile.cl
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the piperidine ring. rsc.org
Variable Temperature NMR for Conformational Dynamics
The piperidine ring is not static; it undergoes a rapid chair-to-chair conformational interconversion at room temperature. cdnsciencepub.comacs.org This dynamic process can be studied using variable temperature (VT) NMR. optica.org By lowering the temperature, the rate of this interconversion can be slowed down on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons of the individual chair conformers. researchgate.netcdnsciencepub.com This technique is invaluable for determining the energetic barriers of conformational exchange and identifying the preferred conformation of the piperidine ring, which can be influenced by the bulky pyridazine substituent at the 3-position. optica.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. evitachem.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. measurlabs.combioanalysis-zone.com This precision allows for the unambiguous determination of the molecular formula of this compound and its derivatives. rsc.org By comparing the experimentally measured exact mass with the theoretical mass calculated for a proposed formula, it is possible to confirm the elemental composition of the molecule with a high degree of confidence. vulcanchem.com For example, in the characterization of a derivative, the calculated m/z for [M+H]⁺ was 486.1928, and the found value was 486.1932, confirming the molecular formula. vulcanchem.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.org In a typical MS/MS experiment, the parent ion of this compound, [M+H]⁺, is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas (like argon or nitrogen), leading to the cleavage of its weakest bonds. nih.gov
The fragmentation of this compound is expected to occur at several key locations. The primary fragmentation pathways would likely involve:
Cleavage of the C-C bond: The single bond connecting the piperidine and pyridazine rings is a probable site of fragmentation. This would result in fragment ions corresponding to the protonated pyridazine moiety and the piperidine ring, or vice versa, depending on where the charge is retained.
Piperidine Ring Fragmentation: The saturated piperidine ring can undergo characteristic ring-opening fragmentation, often initiated by cleavage adjacent to the nitrogen atom. This can lead to the loss of neutral fragments like ethene or propene.
Pyridazine Ring Fragmentation: The aromatic pyridazine ring is more stable but can also fragment under sufficient energetic conditions, typically involving the loss of small neutral molecules like N₂, HCN, or cyclopropenyl cation.
The resulting product ion spectrum, a fingerprint of the molecule's structure, allows for the detailed mapping of these fragmentation pathways. This information is crucial for the unambiguous identification of the compound in complex mixtures and for metabolic studies. The specific fragmentation patterns depend on the energy transferred to the ion during collision. nationalmaglab.org Techniques like triple quadrupole (QqQ) or quadrupole time-of-flight (QTOF) mass spectrometry are commonly used for these analyses. nationalmaglab.orgnih.gov
Table 1: Predicted Major Fragment Ions in MS/MS of this compound [M+H]⁺ This table is predictive and based on general fragmentation rules for similar structures.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Probable Fragmentation Pathway |
|---|---|---|---|
| 164.11 | 81.05 | C₅H₈N | Cleavage of the C-C bond between the rings, charge retained on the pyridazine moiety. |
| 164.11 | 84.08 | C₄H₃N₂ | Cleavage of the C-C bond between the rings, charge retained on the piperidine moiety. |
| 164.11 | 136.09 | C₂H₄ (ethene) | Ring opening of the piperidine moiety. |
| 164.11 | 108.07 | C₂H₃N₂ | Fragmentation within the pyridazine ring. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edusavemyexams.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts: the piperidine ring and the pyridazine ring.
Key expected vibrational frequencies include:
N-H Stretch: The secondary amine in the piperidine ring will show a characteristic stretching vibration. This peak is typically found in the range of 3300-3500 cm⁻¹ and is often of medium intensity. wpmucdn.com The intensity of N-H bands is generally less than that of O-H bands. udel.edu
C-H Stretch: The spectrum will show absorptions for both aromatic (pyridazine) and aliphatic (piperidine) C-H stretching. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). udel.edu
C=N and C=C Stretch: The pyridazine ring contains both C=N and C=C bonds. These aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibrations from the piperidine and the link to the pyridazine ring will appear in the fingerprint region, typically between 1000-1350 cm⁻¹.
N-H Bend: The bending vibration for the secondary amine (N-H) in the piperidine ring is expected around 1500-1650 cm⁻¹. udel.edu
The region below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of peaks unique to the molecule, arising from various bending and stretching vibrations. savemyexams.com
Table 2: Characteristic IR Absorption Frequencies for this compound This table presents expected ranges based on standard IR correlation charts.
| Functional Group | Type of Vibration | Expected Position (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (Piperidine) | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic Ring (Pyridazine) | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic CH₂, CH (Piperidine) | C-H Stretch | 2850 - 2960 | Strong |
| Aromatic Ring (Pyridazine) | C=C and C=N Stretch | 1400 - 1600 | Medium |
| Secondary Amine (Piperidine) | N-H Bend | 1500 - 1650 | Medium |
| Aliphatic and Aromatic | C-N Stretch | 1000 - 1350 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is particularly useful for studying molecules with conjugated π systems and heteroatoms containing non-bonding electrons (n-electrons). libretexts.orgslideshare.net
The UV-Vis spectrum of this compound is dominated by the electronic transitions within the pyridazine ring, which acts as the primary chromophore. libretexts.org The piperidine ring, being saturated, does not absorb significantly in the standard UV-Vis range (200-800 nm).
The expected electronic transitions are:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. upi.edu Due to the conjugated nature of the pyridazine ring, these transitions are expected to be intense and occur at wavelengths typically below 300 nm.
n → π* Transitions: The nitrogen atoms in the pyridazine ring possess lone pairs of non-bonding electrons (n-electrons). An electron from a non-bonding orbital can be excited to a π* antibonding orbital. upi.edu These n → π* transitions are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.
The solvent used can influence the position of these absorption bands. The exact wavelengths (λmax) and molar absorptivities (ε) are characteristic of the compound's electronic structure. rsc.org
Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy This table is based on the general behavior of aromatic nitrogen heterocycles.
| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | π bonding to π* antibonding | 200 - 300 | High (Strong) |
| n → π* | non-bonding to π* antibonding | > 300 | Low (Weak) |
X-ray Crystallography for Solid-State Three-Dimensional Structure Determination
The conformational analysis reveals the most stable spatial arrangement of the molecule in the solid state. For this compound, key conformational features include:
Piperidine Ring Conformation: The six-membered piperidine ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. stuba.skresearchgate.net This is a common feature observed in the crystal structures of numerous piperidine-containing derivatives. stuba.sknih.gov
Relative Orientation of Rings: The analysis will determine the dihedral angle between the plane of the pyridazine ring and the mean plane of the piperidine ring. This orientation is influenced by steric hindrance and the nature of the substituent at the 3-position of the piperidine. Studies on similar structures have shown a wide range of dihedral angles, indicating conformational flexibility. stuba.sk The conformation observed in the crystal is generally of low energy. acs.orgacs.org
The crystal structure also elucidates the intermolecular forces that hold the molecules together in the crystal lattice. These interactions are crucial for understanding the physical properties of the solid. For this compound, potential interactions include:
Hydrogen Bonding: The secondary amine (N-H) of the piperidine ring can act as a hydrogen bond donor, while the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors. This can lead to the formation of N-H···N hydrogen bonds, which often link molecules into chains or more complex three-dimensional networks. researchgate.netnih.gov
These non-covalent interactions dictate how the molecules arrange themselves, influencing properties like melting point and solubility. researchgate.net
Table 4: Crystallographic Data and Expected Structural Parameters for this compound This table presents typical data obtained from a single-crystal X-ray diffraction experiment for a similar organic molecule.
| Parameter | Expected Value/Observation |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P2₁2₁2₁ |
| Piperidine Conformation | Chair |
| Key Intermolecular Interactions | N-H···N Hydrogen Bonds, C-H···N interactions |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This method provides experimental verification of the compound's empirical and molecular formula. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values calculated from its molecular formula, C₉H₁₃N₃. mdpi.comresearchgate.net
The molecular formula of the free base is C₉H₁₃N₃, with a molecular weight of 163.22 g/mol . nih.gov
Table 5: Theoretical Elemental Composition of this compound (C₉H₁₃N₃)
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 9 | 108.09 | 66.22% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 8.03% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 25.75% |
| Total | 163.224 | 100.00% |
Any significant deviation between the experimental and theoretical values would indicate the presence of impurities, solvent molecules, or an incorrect structural assignment.
Confluence of Pyridazine and Piperidine: Rationale for Investigating 4 Piperidin 3 Yl Pyridazine
Synergistic Pharmacological Potential of Fused Heterocyclic Systems
The strategy of combining two or more distinct pharmacophoric units into a single molecule is a well-established principle in drug design aimed at achieving synergistic or additive effects, enhancing potency, or creating novel biological activities. researchgate.netresearchgate.net The fusion or linkage of different heterocyclic systems, such as in the this compound scaffold, can potentiate the pharmacological effects beyond what would be expected from the individual components. researchgate.net This can result from the new molecule’s ability to interact with multiple binding sites on a single target or to engage with multiple biological targets simultaneously. rroij.commdpi.com
The pyridazine ring is characterized by its high dipole moment and robust capacity for dual hydrogen bonding, which can be critical for strong interactions with target proteins. nih.gov The piperidine ring provides a three-dimensional structural element that can be crucial for orienting the molecule within a receptor's binding pocket. clinmedkaz.org The combination of these two rings can therefore lead to compounds with enhanced bioactivity and fine-tuned pharmacological properties. jchr.orgresearchgate.net
Research on related structures supports this synergistic potential. For instance, studies on molecules combining piperidine and pyridazine-like rings have yielded potent inhibitors of acetylcholinesterase, a key target in Alzheimer's disease. acs.org In one study, structural modifications to a 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine scaffold revealed that the interplay between the two heterocyclic moieties was crucial for high inhibitory activity. acs.org Similarly, fused pyridopyridazines, which share structural similarities, have been investigated for a wide range of activities, including as kinase inhibitors and agents with central nervous system activity. researchgate.netrsc.org These examples underscore the principle that combining these specific heterocyclic systems can unlock novel and potent biological activities not achievable by the individual rings alone.
Addressing Unmet Research Needs through Novel Structural Archetypes
The discovery of novel structural archetypes is fundamental to addressing some of the most pressing challenges in modern medicine, including drug resistance and the need for therapies targeting novel or difficult-to-drug biological pathways. mdpi.comrroij.comnumberanalytics.com Scaffolds like this compound, which are not yet widely explored, represent a valuable chemical space for identifying first-in-class medicines. ijprajournal.comijrpr.com
The development of resistance to existing antimicrobial and anticancer agents is a major global health concern that necessitates the continuous discovery of compounds with new mechanisms of action. rroij.com Heterocyclic scaffolds provide a robust platform for developing such agents, as their structures can be modified to circumvent known resistance mechanisms. rroij.com Furthermore, many emerging therapeutic targets, such as protein kinases and epigenetic modulators, require inhibitors with high specificity and unique binding modes. The structural and chemical diversity offered by novel heterocyclic systems is critical for meeting these demands. numberanalytics.com
Derivatives built upon pyridazine and piperidine frameworks have shown significant promise in these challenging areas. For example, various substituted pyridazines have been developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and an important target in oncology. nih.gov Likewise, imidazopyridazines, which are fused analogs, have been extensively studied as kinase inhibitors for treating cancer and malaria. rsc.org The potential for piperidine-pyridazine structures to yield highly selective kinase inhibitors or agents that overcome drug resistance highlights their importance in addressing unmet medical needs. rsc.orgnumberanalytics.com The exploration of the this compound scaffold and its derivatives could therefore provide innovative solutions for diseases that currently have limited or ineffective treatment options.
Detailed Research Findings
While specific biological data for the parent compound this compound is not extensively documented in publicly available literature, the analysis of its close structural analogs provides significant insight into the potential of this scaffold. The following tables summarize the biological activities of representative substituted pyridazine and piperidine-pyridazine derivatives.
Table 1: Anti-proliferative Activity of Selected 3,6-disubstituted Pyridazine Analogs Against Human Breast Cancer Cell Lines. nih.gov
| Compound ID | Substituents | T-47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 11l | Methyltetrahydropyran, Morpholine | 1.57 ± 0.05 | 1.30 ± 0.04 |
| 11m | Methyltetrahydropyran, Morpholine | 0.43 ± 0.01 | 0.99 ± 0.03 |
| 11h | tert-Butyl, Morpholine | 1.06 ± 0.03 | 2.44 ± 0.08 |
| 11e | 2-Adamantyl, Morpholine | 1.15 ± 0.04 | 5.86 ± 0.19 |
IC₅₀: Half-maximal inhibitory concentration.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives. acs.org
| Compound ID | Modifications to Phenyl and Pyridazine Rings | Electric Eel AChE IC₅₀ (nM) | Human AChE IC₅₀ (nM) |
| 1 | Unsubstituted | 120 | 200 |
| 4c | 5-methyl on pyridazine | 21 | 35 |
| 4g | Indenopyridazine (fused ring) | 10 | 18 |
| 4d | 5-chloro on pyridazine | 130 | 180 |
IC₅₀: Half-maximal inhibitory concentration.
Computational Chemistry and in Silico Modeling of 4 Piperidin 3 Yl Pyridazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energies, and electron distribution, which are key to predicting chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. researchgate.net It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. For 4-(Piperidin-3-yl)pyridazine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine key structural parameters. nih.gov
The geometry optimization of this compound would confirm the expected conformations of its constituent rings. The piperidine (B6355638) ring is predicted to adopt a stable chair conformation, which is a common feature for such six-membered saturated heterocycles. researchgate.net The pyridazine (B1198779) ring, being aromatic, would be planar. The calculations also define the spatial orientation of the two rings relative to each other, including the dihedral angle around the C-C bond that links them. These geometric parameters are crucial for understanding how the molecule interacts with biological targets.
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N (pyridazine) | ~1.34 Å |
| C-C (pyridazine) | ~1.39 Å | |
| C-N (piperidine) | ~1.47 Å | |
| C-C (piperidine) | ~1.53 Å | |
| Bond Angle | C-N-N (pyridazine) | ~119° |
| N-C-C (piperidine) | ~111° | |
| Dihedral Angle | C(pyridazine)-C(piperidine)-N(piperidine)-C(piperidine) | Varies with conformation |
Note: These are typical values based on DFT studies of related heterocyclic compounds. Actual values would be determined from a specific calculation.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most available to donate electrons in a reaction (nucleophilicity), while the LUMO is the most available to accept electrons (electrophilicity). irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-donating piperidine moiety is expected to contribute significantly to the HOMO, while the electron-deficient pyridazine ring will likely dominate the LUMO. This separation of orbitals facilitates charge transfer within the molecule. Quantum chemical parameters derived from FMO analysis help quantify the molecule's reactivity. irjweb.com
Table 2: Calculated Quantum Chemical Parameters for Pyridazine Derivatives
| Parameter | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.3 |
| LUMO Energy | ELUMO | - | -1.8 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.05 |
| Electrophilicity Index | ω | μ² / 2η | 3.64 |
Note: Values are illustrative and based on DFT calculations reported for related triazine and pyridazine derivatives. irjweb.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays the electrostatic potential on the molecule's surface, using a color scale to indicate different charge regions. chemrxiv.org
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with nucleophilic character.
Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack and represent electrophilic character.
Green Regions : Represent neutral or near-zero potential.
For this compound, the MEP map is expected to show a significant negative potential (red/yellow) around the two nitrogen atoms of the pyridazine ring due to the presence of their lone pair electrons. This makes them primary sites for hydrogen bonding and interactions with electrophiles. Conversely, a positive potential (blue) is anticipated around the N-H proton of the piperidine ring, identifying it as an electrophilic and hydrogen bond donor site. chemrxiv.org This analysis is crucial for understanding noncovalent interactions, particularly in the context of drug-receptor binding. chemrxiv.orgrsc.org
Pharmacophore Modeling and Virtual Screening Approachessemanticscholar.org
In modern drug discovery, computational chemistry and in silico modeling are indispensable tools for identifying and optimizing novel therapeutic agents. For scaffolds such as this compound, these techniques, particularly pharmacophore modeling and virtual screening, offer a rational and efficient pathway to explore potential biological targets and design new molecules with desired activities. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These models serve as powerful 3D queries for rapidly screening large chemical libraries to identify promising hit compounds.
The application of these computational methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods are utilized when the three-dimensional structure of the target protein is unknown, relying instead on the chemical structures of known active ligands. Conversely, structure-based methods leverage the known 3D structure of the target, often a protein-ligand complex, to define the key interaction points within the binding site. Both approaches are critical in guiding the design and discovery of new drugs based on core structures like pyridazine and piperidine. mdpi.comnih.gov
Ligand-Based Pharmacophore Generation
Ligand-based pharmacophore modeling is a powerful strategy employed when a set of active molecules for a particular target is available, but the target's 3D structure is not. mdpi.com The fundamental principle is to identify the common chemical features shared by these active compounds and their specific spatial arrangement, which is presumed to be responsible for their biological activity. actascientific.com This process involves superimposing the 3D conformations of multiple active ligands to extract the shared features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. mdpi.comyoutube.com
The generation of a ligand-based pharmacophore model typically follows these steps:
Training Set Selection: A structurally diverse set of molecules with known biological activity against a target of interest is compiled.
Conformational Analysis: Since most molecules are flexible, a range of possible 3D conformations for each molecule in the training set is generated.
Feature Mapping: Chemical features common to the active molecules are identified. For instance, studies on pyridopyridazin-6-ones, a related pyridazine-containing scaffold, resulted in a five-point pharmacophore model designated AAAHR, which consists of three hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R). youtube.com
Model Generation and Validation: The identified features are used to create a 3D pharmacophore hypothesis. The model's quality is then statistically validated to ensure it can distinguish between active and inactive compounds. nih.govactascientific.com
This approach allows researchers to distill the essential interaction characteristics from a set of active compounds into a single 3D query, which can then be used to find novel molecules with different chemical scaffolds but the same crucial pharmacophoric features.
Table 1: Common Pharmacophoric Features in Ligand-Based Modeling
| Feature Type | Description | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons (e.g., carbonyl oxygen, pyridine (B92270) nitrogen). | Forms hydrogen bonds with donor groups in the receptor. |
| Hydrogen Bond Donor (HBD) | An atom with an electropositive hydrogen (e.g., amine, hydroxyl group). | Forms hydrogen bonds with acceptor groups in the receptor. |
| Hydrophobic (H) | A non-polar group (e.g., alkyl chain, phenyl ring). | Engages in van der Waals and hydrophobic interactions. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system (e.g., phenyl, pyridazine ring). | Participates in π-π stacking or hydrophobic interactions. |
| Positive Ionizable (PI) | A group that can carry a positive charge (e.g., protonated piperidine nitrogen). | Forms ionic bonds or salt bridges with negatively charged residues. |
| Negative Ionizable (NI) | A group that can carry a negative charge (e.g., carboxylate). | Forms ionic bonds or salt bridges with positively charged residues. |
Structure-Based Pharmacophore Refinement
When the three-dimensional structure of the biological target, such as an enzyme or receptor, is known—often from X-ray crystallography or NMR spectroscopy—a structure-based pharmacophore model can be developed. This approach offers a more direct understanding of the key interactions within the binding site. jyoungpharm.org The model is derived from the specific interactions observed between the target and a bound ligand, providing precise spatial constraints for the pharmacophoric features.
The process for developing and refining a structure-based pharmacophore includes:
Analysis of the Binding Site: The 3D structure of the protein-ligand complex is analyzed to identify all significant interactions, including hydrogen bonds, ionic bonds, hydrophobic interactions, and π-π stacking.
Initial Pharmacophore Generation: Key interaction points are translated into pharmacophoric features. For example, a hydrogen bond with a backbone amide can be represented as a hydrogen bond donor feature, while a deep hydrophobic pocket can be represented by a hydrophobic feature. jyoungpharm.org
Refinement using Molecular Dynamics (MD): A static crystal structure represents only a single snapshot of the protein-ligand interaction. Proteins are dynamic entities, and their flexibility can significantly influence ligand binding. nih.gov Molecular dynamics simulations can be run on the protein-ligand complex to explore its conformational landscape over time. Pharmacophore models can be generated from multiple snapshots along the MD trajectory, resulting in a collection of dynamic models that better represent the flexibility of the binding pocket. This ensemble of pharmacophores can then be used to improve the success rate of virtual screening. nih.gov
This refinement process ensures that the resulting pharmacophore model is not only based on a static picture but also accounts for the inherent flexibility of the biological target, potentially leading to the discovery of ligands with novel binding modes.
Table 2: Comparison of Ligand-Based and Structure-Based Pharmacophore Approaches
| Aspect | Ligand-Based Pharmacophore | Structure-Based Pharmacophore |
|---|---|---|
| Primary Requirement | A set of active ligands with known biological data. | A high-resolution 3D structure of the target-ligand complex. |
| Methodology | Aligns active molecules to find common chemical features. | Analyzes direct interactions within the target's binding site. |
| Key Advantage | Applicable when the target structure is unknown. | Provides a highly accurate and detailed map of the binding site. |
| Potential Limitation | The model is a hypothesis based on ligands, which may not fully represent the binding site. | A static crystal structure may not capture the dynamic nature of the protein. |
| Refinement | Can be refined by adding more ligand data or through QSAR studies. | Can be refined using techniques like Molecular Dynamics (MD) simulations to account for protein flexibility. nih.gov |
Application in Chemical Library Screening
Once a validated pharmacophore model is generated, its primary application is in virtual screening—a computational technique used to search large databases of chemical compounds for molecules that match the pharmacophore hypothesis. researchgate.net This process serves as a highly effective filter to rapidly reduce a library containing millions of compounds to a manageable number of promising candidates for further testing. nih.gov
The virtual screening workflow using a pharmacophore model typically involves the following stages:
Database Selection: A large chemical library, such as the ZINC database or commercial collections from vendors like ChemDiv, is chosen for screening. nih.govchemdiv.com These databases contain millions of purchasable or synthetically accessible compounds.
3D Conformation Generation: For each molecule in the database, a set of low-energy 3D conformations is generated to account for its flexibility.
Pharmacophore Matching: The conformations of each molecule are compared against the 3D pharmacophore model. A molecule is considered a "hit" if one of its conformations can align its chemical features with the corresponding features of the pharmacophore query.
Hit Filtering and Ranking: The initial list of hits can still be very large. Further filtering steps are often applied. For example, in a screening of pyridopyridazin-6-ones, hits were first filtered based on Lipinski's rule of five to ensure drug-like properties, followed by sequential docking protocols of increasing precision (HTVS, SP, XP docking) to rank the compounds based on their predicted binding affinity to the target. youtube.com
This hierarchical screening process is a cost-effective and time-efficient method to identify novel scaffolds that are likely to be active against the biological target of interest, significantly accelerating the early stages of drug discovery.
Table 3: Example of a Virtual Screening Workflow and Hit Reduction
| Stage | Description | Number of Compounds |
|---|---|---|
| Initial Library | A large, diverse chemical database (e.g., ZINC clean drug-like database). youtube.com | ~1.5 million |
| Pre-filtering | Application of filters like Lipinski's rule of five to select for drug-like properties. youtube.com | ~12,000 |
| Pharmacophore Matching | Screening of compound conformations against the validated pharmacophore model. youtube.com | ~1,000 |
| High-Throughput Virtual Screening (HTVS) Docking | A fast docking method to assess binding poses and initial scores. | ~100 |
| Standard Precision (SP) and Extra Precision (XP) Docking | More computationally intensive and accurate docking to refine scores and rank top candidates. youtube.com | ~10 |
| Final Hits | A small set of high-confidence candidates selected for biological evaluation. youtube.com | 4 |
Investigation of Biological Target Interactions and Mechanistic Modulations by 4 Piperidin 3 Yl Pyridazine
Enzyme Inhibition and Activation Studies
The investigation of a compound's effect on enzyme activity is a cornerstone of drug discovery. These studies determine whether the molecule can enhance, reduce, or completely block the function of a specific enzyme, providing insights into its potential therapeutic applications.
Enzyme kinetic studies are performed to understand the dynamics of an enzyme-catalyzed reaction and how a compound modulates it. The primary parameters determined are the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and the inhibition constant (Kᵢ).
Michaelis Constant (Kₘ): This represents the substrate concentration at which the enzyme reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's binding affinity for the enzyme; a lower Kₘ indicates a higher affinity.
Maximum Velocity (Vₘₐₓ): This is the maximum rate of the reaction when the enzyme is fully saturated with the substrate. Vₘₐₓ is directly proportional to the concentration of the active enzyme.
Inhibition Constant (Kᵢ): This value indicates the concentration of an inhibitor required to produce 50% inhibition and reflects the binding affinity of the inhibitor for the enzyme. A lower Kᵢ value signifies a more potent inhibitor.
These parameters are determined by measuring the reaction rate at various substrate and inhibitor concentrations and fitting the data to kinetic models, often using graphical representations like the Lineweaver-Burk plot. The type of inhibition (competitive, non-competitive, or uncompetitive) can be distinguished by analyzing the changes in Kₘ and Vₘₐₓ in the presence of the inhibitor.
| Parameter | Description | Impact of Inhibitor Type |
| Kₘ (Michaelis Constant) | Substrate concentration at ½ Vₘₐₓ. Indicates substrate affinity. | Competitive: Increases. Non-competitive: Unchanged. Uncompetitive: Decreases. |
| Vₘₐₓ (Maximum Velocity) | Maximum reaction rate at substrate saturation. | Competitive: Unchanged. Non-competitive: Decreases. Uncompetitive: Decreases. |
| Kᵢ (Inhibition Constant) | Dissociation constant for the enzyme-inhibitor complex. Indicates inhibitor potency. | A measure of the inhibitor's binding affinity, calculated from experimental data. |
This table illustrates the theoretical data derived from enzyme kinetic analysis methodologies.
Mechanism-based inhibitors, also known as suicide inhibitors, are compounds that are chemically unreactive on their own but are transformed by the target enzyme's catalytic mechanism into a reactive species. This species then forms a covalent bond with the enzyme, leading to irreversible inactivation. Studying a compound as a potential mechanism-based inhibitor involves pre-incubating the enzyme with the inhibitor and observing if the inhibition is time-dependent and irreversible, which cannot be overcome by dialysis or dilution.
To understand the precise molecular interactions between an inhibitor and its target enzyme, researchers employ structural biology techniques, primarily X-ray crystallography. This involves growing a crystal of the enzyme while it is bound to the inhibitor (co-crystallization). Analyzing the diffraction pattern of X-rays passed through this crystal allows for the generation of a high-resolution, three-dimensional model of the enzyme-ligand complex. This structural data is invaluable for revealing the specific amino acid residues involved in binding and can guide the rational design of more potent and selective inhibitors.
Ion Channel Modulatory Effects
The potential for 4-(Piperidin-3-yl)pyridazine to modulate the activity of ion channels has not been a subject of published research. The unique physicochemical properties of the pyridazine (B1198779) ring, such as its high dipole moment and hydrogen-bonding capacity, suggest it could participate in interactions with biological macromolecules like ion channels. However, without empirical data, any potential modulatory effects remain speculative.
Electrophysiological Recording Techniques (e.g., Patch-Clamp)
No studies utilizing electrophysiological techniques, such as patch-clamp, to directly measure the effect of this compound on ion channel currents have been reported. Patch-clamp is a gold-standard method for characterizing the direct interaction of a compound with ion channels, providing detailed information on the mechanism of action. The absence of such studies means there is no evidence to characterize the compound's activity on any specific ion channel.
Fluorescence-Based Ion Flux Assays
Similarly, there are no published results from high-throughput screening methods like fluorescence-based ion flux assays for this compound. These assays are crucial in early drug discovery for identifying compounds that alter the flow of ions across the cell membrane. Without these screening results, the compound's profile as a potential ion channel modulator is unknown.
Protein-Protein Interaction (PPI) Modulators
Modulating protein-protein interactions (PPIs) is an emerging therapeutic strategy for various diseases. The surfaces of PPIs are often large and flat, making them challenging targets for small molecules. While pyridazine-containing compounds have been explored in various drug discovery contexts, there is no specific research identifying or investigating this compound as a modulator of any particular protein-protein interaction.
Nucleic Acid Interaction Studies (e.g., DNA/RNA Binding Assays)
The interaction of small molecules with DNA and RNA can influence cellular processes and is a mechanism for some therapeutic agents. While certain nitrogen-containing heterocyclic compounds have been studied for their nucleic acid binding properties, specific binding assays for this compound have not been reported in the scientific literature. For instance, studies on peptide nucleic acids (PNAs) have incorporated a pyridazine nucleobase to improve the recognition of cytosine interruptions in RNA tracts, demonstrating the potential for the pyridazine scaffold to be involved in nucleic acid recognition. However, this does not provide direct evidence for the binding capabilities of this compound itself.
Structure Activity Relationship Sar and Lead Optimization Strategies for 4 Piperidin 3 Yl Pyridazine Derivatives
Systematic Structural Modifications and Their Impact on Biological Interactions
Systematic structural modification is a cornerstone of medicinal chemistry, allowing for the exploration of the chemical space around a core scaffold to enhance desired biological effects and mitigate off-target activities. For derivatives of 4-(piperidin-3-yl)pyridazine, this involves targeted alterations to the pyridazine (B1198779) ring, the piperidine (B6355638) moiety, and any linking groups.
The pyridazine ring is a critical component for the biological activity of this compound class, and its properties can be finely tuned by the introduction of various substituents. blumberginstitute.org The electronic nature, size (steric effects), and lipophilicity of these substituents can profoundly influence binding affinity and selectivity. blumberginstitute.org
In a series of acetylcholinesterase (AChE) inhibitors based on a 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine structure, it was observed that introducing a lipophilic environment at the C-5 position of the pyridazine ring was favorable for inhibitory activity and selectivity against butyrylcholinesterase (BuChE). nih.govsamipubco.com For instance, the addition of a methyl group at the C-5 position resulted in a potent and highly selective AChE inhibitor. nih.govacs.org This suggests that a hydrophobic pocket exists in the enzyme's active site that can be effectively targeted by lipophilic substituents on the pyridazine ring. nih.gov
Conversely, in a different series of compounds designed as M4 muscarinic antagonists, the pyridazine core itself was found to be essential for activity. nih.gov When the pyridazine ring was replaced with bioisosteric alternatives like pyridine (B92270), pyrazine (B50134), or a phenyl ring, a significant loss of M4 activity was observed, highlighting the specific electronic and structural contributions of the 1,2-diazine system for this particular target. nih.gov
Table 1: Impact of Pyridazine Ring Modifications on AChE Inhibition Data synthesized from studies on 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives. nih.govacs.org
| Compound | Modification on Pyridazine Ring | Relative AChE Inhibitory Potency | Selectivity (AChE vs. BuChE) |
|---|---|---|---|
| Parent Compound | Unsubstituted at C-5 | Baseline | Moderate |
| Analog 4c | C-5 Methyl (Lipophilic group) | Increased | High (100-fold more selective than tacrine) |
| Analog 4g | Fused Indeno-ring (Extended lipophilicity/sterics) | Significantly Increased (12-fold) | Moderate |
The piperidine moiety offers multiple avenues for modification, including substitution on the nitrogen atom and alterations to the ring's structure and conformation. nih.govajchem-a.com These changes can influence how the molecule fits into a binding pocket and interacts with the target protein.
For M4 muscarinic antagonists, modifications to the piperidine ring were explored to enhance potency. nih.gov While initial hits contained a 2-methylpiperidine, further exploration showed that ring expansion to an unsubstituted homopiperidine also yielded potent antagonists. nih.gov This led to the hypothesis that the steric bulk was a key factor, which was confirmed when a gem-dimethyl moiety at the 3-position of the original piperidine ring also resulted in potent compounds. nih.gov
However, for the series of AChE inhibitors, the benzylpiperidine moiety was found to be highly optimized, and most isosteric replacements or modifications were detrimental to the activity. nih.govsamipubco.com This indicates a strict structural and conformational requirement for the piperidine portion of the molecule for effective binding to the AChE active site.
Table 2: Effect of Piperidine Moiety Modifications on M4 Antagonist Activity Data derived from studies on 3-(piperazin-1-yl)-6-(piperidin-1-yl)pyridazine derivatives. nih.gov
| Compound | Piperidine Modification | Relative hM4 Inhibitory Potency (IC50) |
|---|---|---|
| Parent (6a) | 2-Methylpiperidine | Baseline (440 nM) |
| Analog 14d-f | Ring contraction (2-Methylpyrrolidine) | Decreased (5- to 6-fold loss) |
| Analog 14i-k | Ring expansion (Homopiperidine) | Increased (as low as 290 nM) |
| Analog 14l-n | 3,3-Dimethylpiperidine (Steric mimic) | Increased (Potent) |
Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is a common strategy to improve potency, selectivity, or pharmacokinetic properties. baranlab.orgnih.gov However, this strategy must be applied with caution. For example, the bioisosteric replacement of a pyridine pharmacophore with a pyridazine nucleus in a series of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands resulted in a 30-fold decrease in affinity, demonstrating that even subtle electronic changes from such replacements can have significant biological consequences. nih.gov The use of heterocyclic rings as linkers themselves can also impart conformational rigidity and influence molecular polarity, thereby affecting binding affinity. mdpi.com
The this compound scaffold contains a chiral center at the C-3 position of the piperidine ring. It is well-established in pharmacology that enantiomers of a chiral drug can have different biological activities, potencies, and toxicities. mdpi.com Therefore, the evaluation of individual stereoisomers is a critical step in lead optimization.
In the development of M4 muscarinic antagonists, the synthesis of discrete enantiomers of a lead compound containing a 2-methylpiperidine moiety revealed enantioselective inhibition. nih.govnih.gov This indicates that the receptor binding pocket has a specific three-dimensional architecture that preferentially accommodates one enantiomer over the other. The synthesis and separation of pure enantiomers, often achieved through chiral chromatography or the use of chiral auxiliaries, is therefore essential to identify the more active eutomer and eliminate the potentially inactive or detrimental distomer. nih.govresearchgate.netmdpi.com
Pharmacophore Refinement Based on SAR Data
The data gathered from systematic SAR studies are used to build and refine a pharmacophore model. nih.gov A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. actascientific.com For pyridazine-based compounds, these models often highlight the importance of features such as hydrogen bond acceptors (the nitrogen atoms of the pyridazine ring), hydrogen bond donors, and aromatic rings. actascientific.comrsc.org
By comparing the structures of highly active compounds with those of inactive analogs, key features can be identified. For example, if SAR data consistently shows that a hydrogen bond donor at a specific position enhances activity, this feature is incorporated into the pharmacophore model. This refined model then serves as a predictive tool, guiding the design of new molecules with a higher probability of being active. researchgate.net
Design Principles for Enhanced Target Selectivity and Potency
The ultimate goal of lead optimization is to design molecules with high potency for the intended target and high selectivity over other related targets, particularly those that could cause adverse effects. acs.org SAR data provides the fundamental principles to achieve this.
Key design strategies that have emerged from studies of pyridazine-piperidine derivatives include:
Exploiting Electrostatic Complementarity : Modifying substituents on the pyridazine and piperidine rings can alter the molecule's electrostatic potential to better match the charge distribution of the target's binding site, enhancing affinity. acs.org
Targeting Specific Conformations : SAR can reveal that a target preferentially binds a ligand in a specific, rigid conformation. acs.org Modifications that lock the molecule into this bioactive conformation, such as introducing cyclic constraints or bulky groups, can significantly increase potency. nih.gov
Exploiting Unique Pockets : As seen with the C-5 substitution on the pyridazine ring for AChE inhibitors, identifying and targeting unique sub-pockets in the active site that are not present in off-target proteins is a powerful strategy for achieving selectivity. nih.govacs.org
Bioisosteric Replacement for Property Modulation : While sometimes detrimental to activity, bioisosteric replacement can be used to fine-tune physicochemical properties. For instance, replacing a metabolically liable group with a more stable isostere can improve the compound's pharmacokinetic profile without sacrificing potency. nih.gov
Optimization Strategies for In Vitro Systems
In the lead optimization phase of drug discovery, promising compounds identified from initial screening are systematically modified to enhance their drug-like properties. For derivatives of the this compound scaffold, this process involves a multi-parameter optimization effort aimed at improving potency, selectivity, and pharmacokinetic characteristics in in vitro systems before advancing to more complex biological models. Key goals include maximizing the efficiency of ligand-target binding and ensuring sufficient metabolic stability to achieve a desirable biological half-life.
Ligand efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are critical metrics used to guide the optimization process. They help ensure that increases in potency are achieved efficiently, without disproportionately increasing molecular size or lipophilicity, which can negatively impact absorption, distribution, metabolism, and excretion (ADME) properties. sciforschenonline.orgchemrxiv.org
Ligand Efficiency (LE): This metric normalizes the binding affinity of a compound by its size, typically measured by the number of heavy (non-hydrogen) atoms (HAC). It is calculated as the binding energy per heavy atom. A higher LE value is desirable, as it indicates that the compound achieves its potency through efficient, high-quality interactions with the target rather than through sheer size. rgdscience.com During optimization, the goal is often to maintain an LE value above 0.3. sciforschenonline.org
Lipophilic Ligand Efficiency (LLE): This metric relates a compound's potency to its lipophilicity (LogP or LogD). It is calculated as pIC50 (or pKi) minus LogP. High LLE values (often targeted to be greater than 5) are indicative of a compound that achieves high potency without being excessively greasy, which can reduce risks of non-specific binding, toxicity, and rapid metabolic clearance. sciforschenonline.org
Optimization strategies for the this compound scaffold focus on making targeted modifications that yield significant gains in potency with minimal penalties in size and lipophilicity. This involves a deep understanding of the structure-activity relationship to identify key interactions. For instance, introducing a small functional group that can form a new hydrogen bond or occupy a small hydrophobic pocket within the target's binding site can substantially increase potency while only minimally increasing the heavy atom count, thereby improving LE. Conversely, adding large, non-specific lipophilic groups may increase potency but often at the cost of a lower LLE, signaling a potentially problematic optimization path.
The following table illustrates hypothetical optimization strategies for a lead this compound derivative, demonstrating how different modifications impact ligand efficiency metrics.
Table 1: Hypothetical Impact of Structural Modifications on Ligand Efficiency Metrics for a this compound Derivative This table contains illustrative data based on established medicinal chemistry principles and does not represent actual experimental results for this specific scaffold.
| Compound | Modification on Piperidine or Pyridazine Ring | pIC₅₀ | HAC | LogP | LE (kcal/mol/HAC) | LLE (pIC₅₀ - LogP) |
|---|---|---|---|---|---|---|
| Lead 1 | Unsubstituted | 6.5 | 15 | 1.8 | 0.59 | 4.7 |
| Analog 1a | Addition of a methyl group | 6.8 | 16 | 2.2 | 0.58 | 4.6 |
| Analog 1b | Addition of a phenyl group | 7.5 | 21 | 3.5 | 0.49 | 4.0 |
| Analog 1c | Addition of a hydroxyl group | 7.2 | 16 | 1.5 | 0.61 | 5.7 |
| Analog 1d | Replacement of phenyl with pyridine | 7.4 | 20 | 2.8 | 0.51 | 4.6 |
A compound's biological half-life is a measure of its stability and persistence in a biological system. In early in vitro assays, this is typically assessed by measuring metabolic stability, often using human liver microsomes (HLM) or hepatocytes. A short in vitro half-life suggests that the compound is rapidly metabolized, which would likely translate to rapid clearance and a short duration of action in vivo. Therefore, a key optimization goal is to identify and block sites of metabolic liability on the this compound scaffold.
Common metabolic pathways include oxidation by cytochrome P450 (CYP) enzymes, which frequently occurs at electron-rich aromatic rings, benzylic positions, or carbons adjacent to heteroatoms. nih.gov Strategies to enhance metabolic stability involve modifying the lead structure to make it less susceptible to these enzymatic transformations.
Key strategies include:
Metabolic Blocking: Introducing an inert group, such as fluorine, at a position susceptible to metabolism. The carbon-fluorine bond is very strong, and the fluorine atom can physically block the approach of metabolic enzymes, thereby preventing oxidation at that site.
Scaffold Hopping or Heteroatom Introduction: Replacing a metabolically labile portion of the molecule, such as a phenyl ring, with a more stable aromatic system. For example, substituting a phenyl ring with a pyridine or pyrimidine ring can increase metabolic stability by lowering the energy of the highest occupied molecular orbital (HOMO), making the ring less prone to oxidation. nih.gov
Reduction of Lipophilicity: High lipophilicity often correlates with increased susceptibility to metabolism, as it enhances binding to CYP enzymes. Replacing lipophilic substituents with more polar ones, provided potency is maintained, can decrease the rate of metabolic clearance.
Conformational Restriction: Locking the molecule into a more rigid conformation can sometimes orient metabolically labile groups away from the active sites of metabolizing enzymes, thus increasing stability.
The table below provides a hypothetical example of how such strategies could be applied to a this compound derivative to improve its in vitro half-life.
Table 2: Hypothetical Strategies to Improve In Vitro Metabolic Half-Life of a this compound Derivative This table contains illustrative data based on established medicinal chemistry principles and does not represent actual experimental results for this specific scaffold.
| Compound | Structural Feature/Modification | Human Liver Microsome T₁⸝₂ (min) | Rationale |
|---|---|---|---|
| Lead 2 | Contains an unsubstituted terminal phenyl ring | 8 | The electron-rich phenyl ring is a likely site of rapid oxidative metabolism. |
| Analog 2a | Fluorine atom added to the 4-position of the phenyl ring | 35 | The fluorine atom blocks a potential site of para-hydroxylation, a common metabolic pathway. |
| Analog 2b | Phenyl ring replaced with a 2-pyridyl ring | 55 | The electron-deficient pyridine ring is less susceptible to oxidative metabolism compared to the phenyl ring. nih.gov |
| Analog 2c | Introduction of a gem-dimethyl group on the piperidine ring | 22 | Steric hindrance near the piperidine nitrogen may slow N-dealkylation or adjacent C-H oxidation. |
Preclinical in Vitro Biological Evaluation Methodologies
Cell-Based Assays for Mechanistic Investigations
Cell-based assays provide a biologically relevant context to study the effects of a compound on cellular processes. These assays are crucial for elucidating the mechanisms through which a chemical entity exerts its effects, be it through cytotoxicity, pathway modulation, or phenotypic changes.
The initial assessment of a compound's biological activity often involves evaluating its impact on cell viability and proliferation. These assays determine the concentration at which a compound exhibits cytotoxic or cytostatic effects and can provide initial clues into the mechanism of action.
Commonly used methods include colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST (Water-Soluble Tetrazolium salt) assays. mdpi.com These techniques rely on the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. nih.govcellsignal.com Another widely used method measures intracellular ATP levels, as ATP is a key indicator of metabolically active, viable cells. promega.com
For compounds that show significant activity, further mechanistic studies are conducted. Flow cytometry is a powerful tool used to analyze the cell cycle distribution and to detect apoptosis. mdpi.com For cell cycle analysis, cells are stained with a fluorescent dye like propidium (B1200493) iodide (PI) that binds to DNA, allowing for the quantification of cells in different phases (G1, S, G2/M) based on their DNA content. mdpi.com A compound-induced block at a specific phase, known as cell cycle arrest, is a common mechanism for anticancer agents.
Apoptosis, or programmed cell death, is another critical mechanism. The Annexin V/PI assay is a standard flow cytometry method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. nih.gov
Research Findings on Related Pyridazine (B1198779) Derivatives: Studies on related heterocyclic compounds, such as certain pyrido[2,3-d]pyrimidine derivatives, have demonstrated potent cytotoxic effects. For instance, one such derivative, referred to as compound 4, exhibited significant cytotoxicity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.gov
| Cell Line | IC₅₀ (μM) | Reference Compound (Staurosporine) IC₅₀ (μM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.57 | Not Tested |
| HepG2 (Liver Cancer) | 1.13 | 5.07 |
Further investigation into the mechanism of this related compound in MCF-7 cells revealed a significant induction of apoptosis and cell cycle arrest at the G1 phase. nih.gov
| Parameter | Control Group | Compound 4 Treated |
|---|---|---|
| Total Apoptosis (%) | 0.62 | 36.14 |
| Cells in G1 Phase (%) | 48.37 | 56.36 |
| Cells in G2/M Phase (%) | 18.86 | 4.47 |
Cell migration and invasion are fundamental processes involved in cancer metastasis. nih.gov Assays that measure a compound's ability to inhibit these processes are vital for evaluating its potential as an anti-metastatic agent.
The scratch assay , or wound healing assay, is a straightforward method to study cell migration. researchgate.net A "scratch" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap over time is monitored, with or without the test compound. researchgate.net
The Boyden chamber or transwell assay is a more quantitative method used for both migration and invasion studies. nih.govsigmaaldrich.com Cells are seeded in the upper chamber of an insert containing a porous membrane. A chemoattractant is placed in the lower chamber. For migration assays, cells move through the bare pores. For invasion assays, the membrane is coated with an extracellular matrix (ECM) gel, and cells must degrade this barrier to move through the pores. sigmaaldrich.com The number of cells that successfully migrate or invade to the lower side of the membrane is quantified, typically by staining and counting. sigmaaldrich.com
| Treatment | Concentration | Relative Invasion (%) |
|---|---|---|
| Vehicle Control | - | 100 |
| Test Compound | 1 µM | 65 |
| Test Compound | 10 µM | 28 |
| Positive Control | - | 15 |
Reporter gene assays are a powerful tool for monitoring the activity of specific transcription factors and signaling pathways within a cell. nih.gov These assays are engineered so that the activation of a specific pathway drives the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP). nih.gov
The process involves using a plasmid vector where the regulatory element of a gene of interest (a promoter containing a specific response element) is placed upstream of the reporter gene. This construct is introduced into cells. When the signaling pathway is activated by a stimulus or inhibited by a compound, the corresponding change in transcription factor binding to the response element results in a measurable change in the reporter protein's expression. promega.com Luciferase is a common choice due to the high sensitivity and broad dynamic range of the resulting luminescent signal. nih.gov For example, the antioxidant response element (ARE) is used to create reporter cell lines to screen for activators or inhibitors of the Nrf2 antioxidant pathway. bpsbioscience.com
| Compound | Concentration (µM) | Luciferase Activity (Fold Change vs. Stimulated Control) |
|---|---|---|
| Vehicle | - | 1.0 |
| Test Compound | 0.1 | 0.85 |
| Test Compound | 1 | 0.42 |
| Test Compound | 10 | 0.15 |
High-content imaging (HCI) or high-content analysis (HCA) combines automated fluorescence microscopy with sophisticated image analysis software to extract quantitative, multiparametric data from cell populations on a large scale. nih.govyoutube.com This approach enables phenotypic profiling, which is the characterization of changes in cell morphology, organelle structure, and protein localization in response to a compound. mva-org.jp
A common HCI methodology is the Cell Painting assay . moleculardevices.com In this assay, cells are labeled with a cocktail of fluorescent dyes that simultaneously stain different cellular compartments, such as the nucleus, endoplasmic reticulum, mitochondria, Golgi apparatus, actin cytoskeleton, and RNA. moleculardevices.comyoutube.com Automated imaging captures these multiple signals, and image analysis software measures hundreds to thousands of cellular features (e.g., size, shape, texture, intensity). moleculardevices.com The resulting high-dimensional "phenotypic profile" can be used to classify compounds by mechanism of action, identify novel biological activities, and uncover off-target effects. youtube.com
| Cellular Compartment | Example Features Measured |
|---|---|
| Nucleus | Area, Perimeter, Shape (Circularity), DNA Texture, Intensity |
| Cytoplasm | Area, Shape, Texture of Actin and Tubulin |
| Mitochondria | Number, Total Area, Intensity, Network Morphology |
| Endoplasmic Reticulum / Golgi | Texture, Intensity, Proximity to Nucleus |
| Whole Cell | Cell Size, Shape, Roundness, Number of Neighbors |
Enzyme Activity Assays in Cellular Lysates or Recombinant Systems
To determine if a compound's activity is due to the direct modulation of a specific enzyme, in vitro enzyme activity assays are performed. These can be conducted using purified recombinant enzymes or in lysates from cells that naturally express the target enzyme. These assays are essential for confirming direct target engagement and for determining inhibitory potency (e.g., IC₅₀ value).
The format of these assays varies widely depending on the enzyme class. For kinases, assays often measure the transfer of a phosphate group from ATP to a substrate peptide, which can be detected using radioactivity, fluorescence, or luminescence. For proteases, assays may use a substrate that releases a fluorescent or colored molecule upon cleavage.
Research Findings on Related Pyridazine/Pyridine (B92270) Derivatives: Compounds with pyridazine or pyridine cores have been shown to inhibit a variety of enzymes. For example, specific pyrido[2,3-d]pyrimidine derivatives potently inhibit PIM-1 kinase. nih.gov Other related structures have demonstrated inhibitory activity against enzymes such as urease, the Bcr-Abl fusion protein, cyclooxygenases (COX-1/COX-2), and fatty acid binding protein 4 (FABP4). nih.govnih.govnih.govmdpi.com
| Compound Class | Enzyme Target | Reported IC₅₀ |
|---|---|---|
| Pyrido[2,3-d]pyrimidine derivative | PIM-1 Kinase | 11.4 nM |
| Pyridylpiperazine derivative | Urease | 2.0 µM |
| Pyridin-3-yl pyrimidine derivative | Bcr-Abl Kinase | Potent Activity Reported |
| Pyrrolo[3,4-d]pyridazinone derivative | COX-2 | Promising Dual Inhibition |
| 4-Ureido pyridazin-3(2H)-one derivative | FABP4 | Activity Investigated |
Receptor Functional Assays in Overexpression Systems
When a compound is hypothesized to act on a specific cell surface receptor (e.g., a G-protein coupled receptor or an ion channel), its functional effect is tested in cells engineered to overexpress that particular receptor. This approach isolates the receptor of interest and amplifies the signal, allowing for a clear assessment of agonist (activating) or antagonist (inhibiting) activity.
These assays typically measure a downstream signaling event that is a direct consequence of receptor activation. For GPCRs, this could be the measurement of second messengers like cyclic AMP (cAMP) or intracellular calcium mobilization. For ion channels, changes in membrane potential or ion flux can be measured using fluorescent dyes or automated patch-clamp electrophysiology. The use of an overexpression system helps to confirm that the compound's effect is mediated through the specific receptor target.
| Condition | Test Compound Concentration | cAMP Level (Relative to Basal) |
|---|---|---|
| Basal (No Treatment) | - | 1.0 |
| Agonist Control | - | 15.0 |
| Test Compound (Antagonist Mode) + Agonist | 1 µM | 8.5 |
| Test Compound (Antagonist Mode) + Agonist | 10 µM | 2.1 |
High-Throughput Screening (HTS) Approaches for Identifying Biological Activity
High-Throughput Screening (HTS) represents a important methodology in drug discovery for identifying biologically active compounds from large chemical libraries. This automated process allows for the rapid testing of thousands to millions of compounds against a specific biological target. The primary goal of HTS is to identify "hits"—compounds that exhibit a desired activity in a given assay. These hits then serve as starting points for further investigation and optimization in the drug development pipeline. The process is typically divided into a primary screening campaign followed by more detailed confirmation and dose-response studies for the identified hits.
Primary screening campaigns involve testing a large and diverse collection of compounds in a single-concentration assay to quickly identify those that interact with the target of interest. For a compound class like pyridazines, a library containing diverse structures, including derivatives of 4-(piperidin-3-yl)pyridazine, would be screened against a specific enzyme, receptor, or cellular pathway. For instance, a functional HTS campaign was utilized to identify novel antagonists for the M4 muscarinic acetylcholine (B1216132) receptor, a G protein-coupled receptor (GPCR). nih.gov Such campaigns employ automated liquid handling systems and multimode signal detectors in high-density plate formats (e.g., 96, 384, or 1536-well plates) to manage the large scale of the screening process. chemdiv.com The output is a large dataset where compounds showing activity above a certain threshold are flagged as initial hits for further evaluation.
Hits identified during the primary screen undergo a rigorous confirmation process to eliminate false positives. This involves re-testing the active compounds, often using a different assay format (an orthogonal assay) to ensure the observed activity is genuine and target-specific.
Once a hit is confirmed, dose-response studies are conducted to quantify its potency. In these studies, the compound is tested across a range of concentrations to determine the relationship between its concentration and the biological effect. A key parameter derived from this analysis is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the biological process by 50%. For example, studies on various pyridazine derivatives have been performed to determine their IC50 values against different targets, such as the epidermal growth factor receptor (EGFR) or acetylcholinesterase (AChE). researchgate.netnih.gov One indenopyridazine derivative was identified as a potent inhibitor of electric eel AChE with an IC50 of 10 nM. nih.gov Another related compound, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine, showed an IC50 of 21 nM. nih.gov These dose-response curves are critical for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies aimed at optimizing the lead compound.
Table 1: Illustrative Dose-Response Data for Pyridazine Derivatives This table presents data for compounds structurally related to this compound to demonstrate the type of information gathered in dose-response studies.
| Compound ID | Target | IC50 (nM) |
| Indenopyridazine derivative 4g | Electric eel AChE | 10 |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine 4c | Electric eel AChE | 21 |
| Pyridazine derivative 4g | EGFR | 250 |
In Vitro Metabolism and Stability Assays (e.g., Microsomal Stability)
Assessing the metabolic stability of a compound is a critical step in preclinical development, as it helps predict its persistence (half-life) in the body. In vitro metabolism assays are used to evaluate how a compound is broken down by metabolic enzymes, primarily those found in the liver.
One of the most common methods is the liver microsomal stability assay. Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) enzymes. In this assay, the test compound, such as a this compound derivative, is incubated with liver microsomes (e.g., from humans, rats, or mice) and a cofactor like NADPH, which is necessary for the function of many metabolic enzymes. researchgate.net Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), and the concentration of the remaining parent compound is measured using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
The rate of disappearance of the compound is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). For instance, studies on a series of piperazin-1-ylpyridazines revealed that some initial compounds were rapidly metabolized in mouse and human liver microsomes (MLM/HLM), with half-lives as short as 2-3 minutes. nih.govresearchgate.net Metabolite identification studies indicated that oxidation can occur on the pyridazine nitrogen atoms. researchgate.net Structural modifications are then often designed to block these metabolic "hot spots" and improve stability. For example, replacing a pyridazine ring with a pyrazine (B50134) in one chemical series led to a decrease in metabolic stability, highlighting the importance of the pyridazine core in this context. nih.govresearchgate.net The ultimate goal is to develop molecules with a more favorable microsomal stability profile, such as a half-life greater than 60 minutes. nih.gov
Table 2: Illustrative Microsomal Stability Data for Pyridazine Derivatives This table presents data for compounds structurally related to this compound to demonstrate the type of information gathered in stability assays.
| Compound Class/ID | Microsome Source | In Vitro Half-Life (t½) (minutes) |
| Piperazin-1-ylpyridazine (Compound 1) | Mouse Liver Microsomes (MLM) | ~3 |
| Piperazin-1-ylpyridazine (Compound 1) | Human Liver Microsomes (HLM) | ~3 |
| Piperazin-1-ylpyridazine (Compound 29) | Mouse Liver Microsomes (MLM) | 113 |
| Piperazin-1-ylpyridazine (Compound 29) | Human Liver Microsomes (HLM) | 105 |
Analytical Methodologies for Quantitative and Qualitative Assessment of 4 Piperidin 3 Yl Pyridazine in Research Matrices
Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures. For a compound like 4-(Piperidin-3-yl)pyridazine, which contains both a piperidine (B6355638) and a pyridazine (B1198779) moiety, several chromatographic approaches are applicable.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. The separation is typically achieved on a packed column, with a liquid mobile phase. For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach.
In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The basic nature of the piperidine ring may necessitate the use of a buffer in the mobile phase to ensure good peak shape and reproducible retention times. Pre-column derivatization, for instance with 4-toluenesulfonyl chloride, can also be employed to enhance chromatographic retention and detectability. nih.gov
Detectors for HPLC:
UV-Vis Detector: Ultraviolet-Visible (UV-Vis) detection is a common and robust method. The pyridazine ring in the molecule contains a chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) would need to be determined experimentally to achieve the highest sensitivity.
Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer provides a highly selective and sensitive detection method. An MS detector ionizes the analyte eluting from the column and separates the ions based on their mass-to-charge ratio (m/z), providing structural information and confirmation of the analyte's identity.
Table 1: Example HPLC Conditions for Analysis of Related Piperidine Compounds Note: These are generalized conditions based on the analysis of similar compounds and would require optimization for this compound.
| Parameter | Condition | Source |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) | nih.gov, researchgate.net |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (68:32, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at a specified wavelength (e.g., 239 nm for similar structures) | ptfarm.pl |
| Column Temp. | 30°C | nih.gov |
| Injection Vol. | 10-20 µL | ptfarm.pl |
For the detection of trace amounts of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers exceptional sensitivity and selectivity by minimizing matrix interference. shimadzu.comrhhz.net
The process involves an initial separation by LC, followed by ionization of the target molecule, typically using electrospray ionization (ESI). The resulting parent ion is selected in the first quadrupole (Q1), fragmented in a collision cell (Q2), and then specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific signal for the target analyte, allowing for quantification at very low levels (ng/mL or pg/mL). nih.govshimadzu.com
Table 2: Representative LC-MS/MS Parameters for Analysis of a Piperazine Derivative Note: These parameters for a related compound illustrate a typical setup that would be adapted for this compound.
| Parameter | Condition | Source |
| LC Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | Gradient elution with Methanol and Water (containing 5 mM ammonium (B1175870) acetate) | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | nih.gov |
| MS Detector | Triple Quadrupole | amazonaws.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Quantitation Limit | ~0.2 ng/mL | nih.gov |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net While this compound itself may have limited volatility due to its polar N-H group, GC analysis is feasible, often requiring a derivatization step. oup.com
Derivatization converts the polar N-H group into a less polar, more volatile derivative. oup.com Common derivatizing agents for amines include acylating agents like pentafluorobenzoyl chloride or silylating agents. oup.com This process improves peak shape, reduces tailing, and enhances thermal stability. researchgate.netoup.com The separation occurs in a capillary column, and detection can be achieved using various detectors.
Detectors for GC:
Flame Ionization Detector (FID): A universal detector for organic compounds, providing good sensitivity. researchgate.net
Nitrogen-Phosphorus Detector (NPD): A highly sensitive and selective detector for nitrogen-containing compounds like this compound. oup.com
Mass Spectrometry (MS): Provides mass spectra for peak identification, offering the highest degree of confidence. oup.com
Table 3: General GC Conditions for Analysis of Piperidine Derivatives Note: These conditions often require a prior derivatization step for the analyte.
| Parameter | Condition | Source |
| Column | Fused-silica capillary column (e.g., CP-Sil-5CB-MS or similar) | oup.com |
| Carrier Gas | Helium | oup.com |
| Injector Temp. | ~280°C | oup.com |
| Detector | NPD or MS | oup.com |
| Derivatization | Required to increase volatility (e.g., with pentafluorobenzoyl chloride) | oup.com |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It is considered a "green" analytical technique due to its extremely low consumption of samples and reagents. mdpi.com Capillary Zone Electrophoresis (CZE) is the most common mode of CE. nih.govmdpi.com
In CZE, a fused-silica capillary is filled with an electrolyte solution (e.g., a borate (B1201080) buffer). mdpi.com When a high voltage is applied, charged molecules migrate at different velocities depending on their charge-to-size ratio. nih.gov Given the basic nature of the piperidine moiety, this compound would be positively charged in an acidic buffer and could be readily separated and quantified. Detection is typically performed on-capillary using a UV-Vis detector. mdpi.com
Table 4: Illustrative Capillary Zone Electrophoresis (CZE) Conditions Note: These are fundamental conditions that would be optimized for the specific analysis.
| Parameter | Condition | Source |
| Capillary | Fused silica | nih.gov |
| Electrolyte | Sodium borate buffer (e.g., 50 mM, pH 8.0) | mdpi.com |
| Applied Voltage | +20 kV to +30 kV | mdpi.com |
| Injection | Hydrodynamic (pressure) | mdpi.com |
| Detection | UV (on-capillary) | mdpi.com |
| Temperature | Controlled (e.g., 25°C) | nih.gov |
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric methods are often used for quantitative analysis due to their simplicity, speed, and cost-effectiveness. These methods rely on measuring the absorbance of light by a colored solution at a specific wavelength, governed by the Beer-Lambert law.
For a compound like this compound, which may not have strong absorption in the visible region, a derivatization reaction is typically required to produce a colored product. This often involves reacting the amine functionality with a specific chromogenic reagent. For instance, secondary amines can react with reagents like chloranil (B122849) in the presence of acetaldehyde (B116499) to form a colored vinylamino-substituted quinone, which can be measured spectrophotometrically. researchgate.netekb.eg Another approach for compounds with primary or secondary amine groups involves diazotization and coupling reactions to form a colored azo dye. semanticscholar.org The resulting color intensity is proportional to the concentration of the analyte.
Table 5: Example of a Spectrophotometric Method for a Related Amine Compound Note: This illustrates the principle of forming a colored product for quantification.
| Parameter | Description | Source |
| Principle | Reaction of the amine with a chromogenic reagent (e.g., chloranil) to form a colored complex. | researchgate.net, ekb.eg |
| Reagent | Chloranil, Acetaldehyde | researchgate.net, ekb.eg |
| Medium | Specific solvent and pH conditions must be optimized. | researchgate.net |
| λmax | Wavelength of maximum absorbance of the colored product (e.g., ~670 nm for similar products). | ekb.eg |
| Quantitation | Based on a calibration curve of absorbance vs. concentration. | ekb.eg, semanticscholar.org |
Future Directions and Emerging Research Avenues for 4 Piperidin 3 Yl Pyridazine
Exploration of Novel Biological Targets and Mechanistic Modalities
The inherent structural motifs of 4-(Piperidin-3-yl)pyridazine suggest its potential to interact with a wide range of biological targets beyond its currently known activities. The piperidine (B6355638) moiety is a prevalent feature in numerous biologically active compounds, including agents targeting central nervous system (CNS) receptors. nih.govmdpi.com Similarly, the pyridazine (B1198779) ring is a key component in molecules with diverse pharmacological effects, from anticancer to anti-inflammatory properties. researchgate.netjocpr.com
Future research will likely focus on screening this compound and its derivatives against a broader array of biological targets. Based on the activities of related structures, promising areas of exploration include:
Kinase Inhibition: Pyridazine-containing structures have been investigated as inhibitors of various kinases, which are crucial in cancer cell signaling pathways. For instance, derivatives of triazolo[4,3-b]pyridazine have shown potent dual inhibitory activity against c-Met and Pim-1 kinases. rsc.org Investigating the potential of this compound analogs to target kinases involved in oncogenesis is a logical next step.
G Protein-Coupled Receptors (GPCRs): The piperidine ring is a common feature in ligands for GPCRs. Research on related compounds has identified potent antagonists for muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically the M4 subtype, which is a target for Parkinson's disease treatment. nih.gov Additionally, piperidine derivatives have shown high affinity for sigma-1 (σ1) and histamine (B1213489) H3 receptors, which are implicated in neuropathic pain. nih.govacs.org Screening this compound against panels of CNS-related GPCRs could uncover novel neuropharmacological activities.
Enzyme Inhibition: Analogs of this compound have been designed as effective acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease therapy. nih.govacs.org Furthermore, the pyridazinone scaffold has been explored for inhibiting Fatty Acid-Binding Protein 4 (FABP4), a target in metabolic diseases and cancer. nih.gov
Mechanistic studies will be crucial to understand how these molecules interact with their targets. This involves elucidating binding modes through techniques like X-ray crystallography and computational docking, and understanding the downstream effects on cellular signaling pathways.
Table 1: Potential Novel Biological Targets for this compound Analogs
| Target Class | Specific Example(s) | Potential Therapeutic Area | Rationale Based on Structural Analogs |
|---|---|---|---|
| Kinases | c-Met, Pim-1, BTK | Oncology | Triazolo[4,3-b]pyridazine and pyrazolo[3,4-d]pyridazinone derivatives show inhibitory activity. rsc.orgresearchgate.net |
| GPCRs | Muscarinic M4 Receptor, Sigma-1 (σ1) Receptor, Histamine H3 Receptor | Neurodegenerative Diseases, Neuropathic Pain | Piperidine-containing cores are essential for high affinity at these receptors. nih.govnih.gov |
| Enzymes | Acetylcholinesterase (AChE), Fatty Acid-Binding Protein 4 (FABP4) | Alzheimer's Disease, Metabolic Disorders | Pyridazine and piperidine derivatives have demonstrated potent inhibition. nih.govacs.orgnih.gov |
Integration with Advanced Drug Delivery Systems (Conceptual Design and In Vitro Evaluation)
To enhance the therapeutic efficacy of this compound, integration with advanced drug delivery systems (DDS) presents a promising frontier. These systems can improve solubility, control release kinetics, and enable targeted delivery, thereby maximizing therapeutic impact while minimizing potential off-target effects.
Conceptually, several DDS platforms could be adapted for this compound:
Hydrogel-Based Systems: Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, can serve as excellent carriers for controlled drug release. mdpi.com For localized applications, an injectable, in-situ forming hydrogel containing this compound could be designed. The release of the compound would be governed by diffusion through the gel matrix. In vitro evaluation would involve loading the compound into the hydrogel precursor solution, inducing gelation, and then measuring the release profile over time in a physiological buffer.
Nanoparticle Formulations: Encapsulating this compound within nanoparticles (e.g., liposomes or polymeric nanoparticles) could improve its pharmacokinetic profile and allow for targeted delivery. For instance, nanoparticles could be surface-functionalized with ligands that bind to specific receptors overexpressed on target cells. In vitro studies would be essential to characterize these formulations, including particle size, drug loading efficiency, and release kinetics. Cellular uptake studies using fluorescently labeled nanoparticles would be performed on relevant cell lines to confirm targeting and internalization.
Cyclodextrin (B1172386) Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby enhancing their solubility and stability. mdpi.com Given the partial lipophilic nature of the pyridazine and piperidine rings, forming a complex with a suitable cyclodextrin could be a viable strategy. In vitro evaluation would involve phase-solubility studies to determine the association constant and dissolution rate studies to confirm enhanced solubility.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govijhespub.org These computational tools can be applied to this compound to design novel analogs and predict their biological activities.
Predictive Modeling: ML models, such as random forests, support vector machines (SVM), and deep neural networks, can be trained on existing datasets of pyridazine and piperidine derivatives. nih.govmdpi.com By learning the complex structure-activity relationships (SAR), these models can predict the activity of virtual or newly synthesized compounds against specific targets. ijcrt.orgmdpi.com This allows for the high-throughput virtual screening of large chemical libraries to prioritize candidates for synthesis, saving significant time and resources. researchgate.net
Generative Models: Advanced AI techniques like generative adversarial networks (GANs) and reinforcement learning can be used to design entirely new molecules. nih.gov By providing the this compound scaffold as a starting point and defining desired properties (e.g., high potency, low predicted toxicity), these models can generate novel structures with a high probability of success.
QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of this compound analogs with their biological activities. This helps in understanding which structural features are critical for potency and selectivity. This data can then be used to build pharmacophore models that define the essential 3D arrangement of features required for binding to a biological target.
Potential for Combination Modalities in Preclinical Mechanistic Research
Combining therapeutic agents is a cornerstone of modern medicine, particularly in complex diseases like cancer and neurodegenerative disorders. Exploring this compound in combination with other agents in preclinical models could reveal synergistic interactions and new mechanistic insights.
A key area of interest is leveraging its potential activity at targets like the sigma-1 (σ1) receptor. Studies have shown that σ1 receptor antagonists can produce a synergistic antinociceptive effect when combined with other agents, such as the opioid loperamide, in models of peripheral pain. nih.gov A preclinical research plan could involve administering a this compound analog with demonstrated σ1 receptor activity in combination with a sub-therapeutic dose of a standard analgesic in a relevant animal model of neuropathic pain. The expected outcome would be a supra-additive (synergistic) reduction in pain response compared to either agent alone. Such studies help to validate the mechanism of action and provide a strong rationale for developing combination therapies.
Synthesis of Advanced Analogs with Tuned Specificity and Potency
The chemical tractability of the this compound scaffold allows for systematic structural modifications to fine-tune its pharmacological properties. Structure-activity relationship (SAR) studies are essential for guiding the synthesis of advanced analogs with improved potency and selectivity.
Based on research with related pyridazine and piperidine derivatives, several synthetic strategies can be pursued:
Substitution on the Pyridazine Ring: The introduction of different substituents on the pyridazine ring can significantly impact activity. For example, in a series of AChE inhibitors, adding a lipophilic group at the C-5 position of the pyridazine ring was found to be favorable for activity and selectivity. nih.gov
Modification of the Piperidine Moiety: The piperidine ring itself offers multiple points for modification. Altering the substitution on the piperidine nitrogen is a common strategy. For instance, replacing a benzyl (B1604629) group with other substituents can modulate potency. nih.gov Ring expansion to a homopiperidine or contraction to a pyrrolidine (B122466) has also been shown to affect activity at muscarinic receptors. nih.gov
Isosteric Replacements: Replacing parts of the molecule with bioisosteres (groups with similar physical or chemical properties) can lead to improved characteristics. For example, replacing the pyridazine core with other heteroaromatic systems like pyridine (B92270) or pyrazine (B50134) has been explored, although in the case of M4 antagonists, the pyridazine core proved essential for activity. nih.gov
The synthesis of a focused library of analogs based on these principles, followed by systematic biological evaluation, will be critical for identifying next-generation candidates with optimized specificity and potency for desired biological targets. mdpi.comnih.gov
Table 2: Summary of Structure-Activity Relationship (SAR) Insights from Related Analogs
| Molecular Scaffold Region | Modification | Observed Effect on Biological Activity | Reference Target Class |
|---|---|---|---|
| Pyridazine Ring | Introduction of a lipophilic group at C-5 | Increased inhibitory activity and selectivity | Acetylcholinesterase (AChE) nih.gov |
| Replacement with pyridine or pyrazine core | Loss of activity | Muscarinic M4 Receptor nih.gov | |
| Piperidine Ring | Ring expansion to homopiperidine | Maintained or slightly decreased potency | Muscarinic M4 Receptor nih.gov |
| Ring contraction to pyrrolidine | Decreased potency | Muscarinic M4 Receptor nih.gov |
Q & A
Q. Basic Research Focus
- HPLC-MS : For purity assessment and detection of trace impurities (<0.1%) .
- FT-IR spectroscopy : To confirm functional groups (e.g., C-N stretches at ~1250 cm⁻¹) .
- Elemental analysis : Validates empirical formulas with <0.3% deviation .
How can researchers address contradictions in reported biological activity data across studies?
Advanced Research Focus
Discrepancies may stem from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .
- Compound stability : Degradation under storage conditions (e.g., light exposure) .
- Structural analogs : Activity differences due to minor substituent changes (e.g., methyl vs. ethyl groups) .
Mitigation strategies:
- Standardized protocols : Adopt OECD or NIH guidelines for assays.
- Control experiments : Include reference compounds (e.g., known receptor antagonists) .
What computational methods predict the reactivity of this compound in novel reactions?
Q. Advanced Research Focus
- DFT calculations : To map electron density and identify nucleophilic/electrophilic sites .
- Retrosynthetic analysis : Tools like Synthia™ propose feasible pathways based on existing databases .
- Transition state modeling : Predict regioselectivity in cross-coupling reactions .
How can researchers ensure reproducibility in synthesizing this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
